15-Hydroxyferruginol

Übersicht

Beschreibung

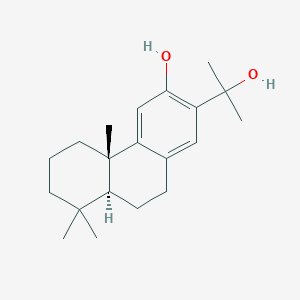

15-Hydroxyferruginol is a natural phenolic compound found in plants . It is a powder with a molecular formula of C20H30O2 . It is used for laboratory purposes only .

Synthesis Analysis

The synthesis of this compound involves the action of cytochrome P450 genes in the abietane diterpenoid biosynthesis pathway . Two ferruginol synthases and a 11-hydroxyferruginol synthase have been identified from a traditional Chinese medicinal herb Isodon lophanthoides . These synthases are proposed to be involved in two independent abietane diterpenoids biosynthetic pathways .Molecular Structure Analysis

The molecular structure of this compound is consistent with its molecular formula C20H30O2 . The structure has been confirmed by 1H-NMR .Chemical Reactions Analysis

In the biosynthesis of this compound, ferruginol synthases hydroxylate the C12 position of abietatriene to form ferruginol . A 11-hydroxyferruginol synthase catalyzes two successive oxidations at C12 and C11 of abietatriene, leading to the formation of 11-hydroxyferruginol .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 302.5 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It is stored protected from air and light, and refrigerated or frozen at 2-8 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activities

Antibacterial Synergy with Antibiotics : Research has shown that certain derivatives of lactoferricin, which might be structurally related to 15-hydroxyferruginol, can enhance the antibacterial activity of antibiotics. This effect is particularly noted against antibiotic-resistant strains of Pseudomonas aeruginosa, a significant threat in hospital settings (Sanchez-Gomez et al., 2010).

Synthesis of Antibacterial Compounds : The synthesis of antibacterial compounds from abietic acid derivatives, including 18-hydroxyferruginol (closely related to this compound), has been reported. This synthesis has led to the creation of compounds with significant antibacterial properties (Alvarez-Manzaneda et al., 2010).

Cancer Research

- Anti-tumor Properties : Studies have identified compounds like 20-hydroxyferruginol (related to this compound) in the cones of Sequoia sempervirens. These compounds exhibit strong inhibitory effects on various human tumor cells, suggesting potential anti-cancer applications (Son et al., 2005).

Role in Inflammatory Responses

- Impact on Host Lipid Mediators : Research has indicated that certain Pseudomonas aeruginosa virulence factors can sabotage the generation of host pro-resolving lipid mediators like 15-epi lipoxin A4. This process is crucial in the context of cystic fibrosis and chronic lung diseases (Flitter et al., 2016).

Development of Antimicrobial Therapies

- Novel Antimicrobial Peptides : The development and evaluation of synthetic antimicrobial peptides, like PXL150, demonstrate significant efficacy against Pseudomonas aeruginosa, suggesting a potential avenue for developing new antimicrobial therapies (Björn et al., 2015).

Gastric Cancer Research

- Regulation of 15-Hydroxyprostaglandin Dehydrogenase : A study on gastric cancer revealed that 15-hydroxyprostaglandin dehydrogenase is down-regulated in gastric cancer, impacting tumor progression. This could provide insights into mechanisms that may be relevant for derivatives like this compound (Thiel et al., 2009).

Role in Immune Responses

Antimicrobial Properties of Granulysin : The study of granulysin, an immunomodulator, reveals specific antimicrobial activities against bacteria like Pseudomonas aeruginosa. Insights from such studies could be extrapolated to compounds like this compound (Wei et al., 2016).

Novel Antimicrobial Agents against MRSA : The development of novel indole-thiazolidinone conjugates as antimicrobial agents showcases the ongoing efforts in finding new treatments against resistant bacteria strains, which can be a relevant field of application for this compound derivatives (Abo-Ashour et al., 2018).

Cardiovascular and Pulmonary Research

- Lipoxygenase in Pulmonary Hypertension : Studies on the role of lipoxygenase products like 15-hydroxyeicosatetraenoic acid in pulmonary vascular remodeling and angiogenesis under hypoxic conditions provide insights into the potential role of similar compounds in pulmonary diseases (Ma et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of 15-Hydroxyferruginol are the enzymes involved in the biosynthesis of abietane diterpenoids . These enzymes, specifically the cytochrome P450s, play a crucial role in the oxidation of the abietane skeleton abietatriene .

Mode of Action

This compound interacts with its targets, the cytochrome P450s, by serving as a substrate for these enzymes . The enzymes then catalyze the hydroxylation of the C12 position of abietatriene, a key step in the biosynthesis of abietane diterpenoids .

Biochemical Pathways

This compound is involved in the biosynthesis of abietane diterpenoids, a class of compounds that exhibit a wide range of pharmaceutical activities . Two ferruginol synthases and a 11-hydroxyferruginol synthase have been identified, suggesting the existence of at least two independent abietane diterpenoids biosynthetic pathways . These pathways are likely to have downstream effects on the production of other bioactive compounds in the plant.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by its role in the biosynthesis of abietane diterpenoids . By serving as a substrate for key enzymes in this pathway, this compound contributes to the production of these bioactive compounds, which have various therapeutic effects.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the expression of the enzymes it targets can be affected by factors such as light, temperature, and the availability of nutrients . These factors can, in turn, influence the compound’s action, efficacy, and stability.

Safety and Hazards

15-Hydroxyferruginol should be handled with care. Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should also be avoided . In case of contact, the affected area should be flushed with plenty of water . If ingested, do not induce vomiting and consult a doctor immediately .

Zukünftige Richtungen

Future research could focus on the functional characterization of P450s that oxidize the abietane skeleton abietatriene . This could lead to a better understanding of the biosynthesis of 15-Hydroxyferruginol and other abietane diterpenoids . Additionally, the large-scale production of secondary metabolites by metabolic engineering could provide a sustainable alternative for the production of this compound .

Biochemische Analyse

Biochemical Properties

15-Hydroxyferruginol interacts with various enzymes and proteins in biochemical reactions. It is synthesized from the abietane skeleton abietatriene, through the action of ferruginol synthases . These enzymes, specifically CYP76AH42 and CYP76AH43, hydroxylate the C12 position of abietatriene to form ferruginol . Another enzyme, CYP76AH46, catalyzes two successive oxidations at C12 and C11 of abietatriene, leading to the formation of 11-hydroxyferruginol .

Cellular Effects

It is known that diterpenoids, the class of compounds to which this compound belongs, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the biosynthesis of abietane diterpenoids . The metabolic pathway involves the action of ferruginol synthases and a 11-hydroxyferruginol synthase, which catalyze the formation of ferruginol and 11-hydroxyferruginol from abietatriene .

Eigenschaften

IUPAC Name |

(4bS,8aS)-2-(2-hydroxypropan-2-yl)-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2)9-6-10-20(5)14-12-16(21)15(19(3,4)22)11-13(14)7-8-17(18)20/h11-12,17,21-22H,6-10H2,1-5H3/t17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCYTPYLLIAKGA-FXAWDEMLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=CC(=C(C=C32)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=CC(=C(C=C23)O)C(C)(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B3038049.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)

![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)